(4-氰基苯甲酰)丙氨酸

描述

Synthesis Analysis

The synthesis of (4-Cyanobenzoyl)alanine involves various steps. For instance, a process for the preparation of 4-cyanobenzoyl chlorides involves the reaction of compounds with a chlorinating agent . Another approach involves the use of 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis

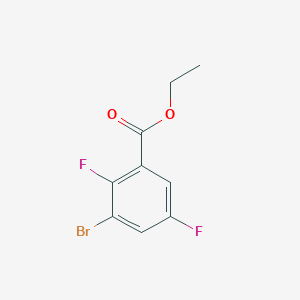

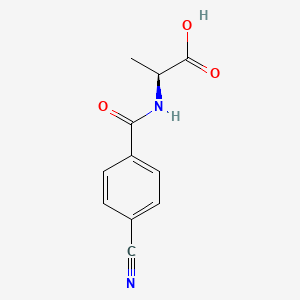

The molecular structure of (4-Cyanobenzoyl)alanine consists of a cyanobenzoyl group attached to an alanine amino acid . The molecular formula is C11H10N2O3.Chemical Reactions Analysis

In the context of chemical reactions, (4-Cyanobenzoyl)alanine can participate in various reactions due to the presence of the cyanobenzoyl group. For instance, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .科学研究应用

1. 酶特异性研究

研究表明,某些土壤微生物会产生对 4-氨基苯甲酰丙氨酸等化合物具有特异性活性的酶。这些酶对羧基末端丙氨酸表现出绝对特异性,这对于理解酶的行为和特异性非常重要 (Levy & Goldman, 1969)。

2. 不对称合成和生物活性

涉及丙氨酸衍生物的不对称合成研究,例如迈克尔加成反应,为新化合物的合成提供了见解。某些丙氨酸衍生物,如 (S)-2-氨基-3-((4-甲基苄基)氨基)丙酸,已被确定为生物系统中的抑制剂,展示了其在治疗应用中的潜力 (Mkrtchyan 等人,2022 年)。

3. 在有机溶剂中形成物理凝胶

已经合成了一类两亲物,包括 N-(4-n-烷氧基苯甲酰)-L-丙氨酸,以在各种有机溶剂中形成热可逆凝胶。这一发现对于材料科学中的应用具有重要意义,尤其是在新型有机凝胶剂的设计和开发中 (Patra、Pal 和 Dey,2010 年)。

4. 抗菌活性

对带有 α-丙氨酸和 β-丙氨酸化合物的苯甲酰硫脲和卤代苯甲酰硫脲的研究表明,它们具有不同程度的抗菌活性。这对于开发新的抗菌剂具有重要意义,特别是对于治疗革兰氏阳性菌和革兰氏阴性菌引起的感染 (Ibrahim、Husin、Ngah 和 Zakaria,2021 年)。

5. 了解酶的行为

对丙氨酸外消旋酶(一种催化丙氨酸对映异构体相互转化的酶)的研究揭示了细菌细胞壁生物合成的见解。了解环丝氨酸等化合物抑制的化学方法可以为抗菌剂的开发提供信息 (Fenn、Stamper、Morollo 和 Ringe,2003 年)。

6. 了解丙氨酸代谢

对含有 β-丙氨酰-l-组氨酸的二肽肌肽的生理学和病理生理学的研究,使人们对丙氨酸在各种组织中的代谢有了更深入的了解。这项研究对氧化应激是一个因素的疾病有影响,可能导致治疗应用 (Boldyrev、Aldini 和 Derave,2013 年)。

作用机制

While the specific mechanism of action for (4-Cyanobenzoyl)alanine is not explicitly mentioned in the search results, it’s worth noting that alanine, a component of this molecule, plays a significant role in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system .

安全和危害

(4-Cyanobenzoyl)alanine can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, and eye/face protection. In case of inhalation, skin contact, or eye contact, seek immediate medical attention .

未来方向

The future directions for (4-Cyanobenzoyl)alanine could involve further exploration of its synthesis processes and potential applications. For instance, synthetic access to 4-cyanobenzoyl chlorides via 4-carbamoylbenzoic acids is particularly attractive as it taps into industrial feedstock such as terephthalic acid .

属性

IUPAC Name |

(2S)-2-[(4-cyanobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBWBMLSBAHWCF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。